molecular formula C18H15N3O2 B2576982 2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1417636-14-6

2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2576982
CAS No.: 1417636-14-6
M. Wt: 305.337
InChI Key: BXCMVENTKYZTCA-UHFFFAOYSA-N
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Description

2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both an imidazo[1,2-a]pyridine and an isoindole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the imidazo[1,2-a]pyridine ring system is particularly noteworthy, as this structure is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves a multi-step process:

    Formation of the Imidazo[1,2-a]pyridine Ring: This can be achieved through the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation.

    Attachment of the Ethyl Linker: The next step involves the alkylation of the imidazo[1,2-a]pyridine with an appropriate ethylating agent.

    Formation of the Isoindole Moiety: The final step is the cyclization to form the isoindole ring, which can be achieved through a reaction with phthalic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyridine ring.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindole moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the imidazo[1,2-a]pyridine moiety is known for its antimicrobial, antiviral, and anticancer properties . This makes the compound a candidate for drug development and therapeutic applications.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as pharmaceuticals. The imidazo[1,2-a]pyridine ring system is a common motif in many drugs, including sedatives and anti-inflammatory agents .

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it versatile for material science applications.

Mechanism of Action

The mechanism by which 2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione exerts its effects is largely dependent on its interaction with biological targets. The imidazo[1,2-a]pyridine ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The isoindole moiety can also interact with various proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A sedative that also contains an imidazo[1,2-a]pyridine ring.

    Alpidem: An anxiolytic with a similar structure.

    Saripidem: Another sedative with an imidazo[1,2-a]pyridine core.

Uniqueness

What sets 2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione apart is the combination of the imidazo[1,2-a]pyridine and isoindole moieties

Properties

IUPAC Name

2-[2-(6-methylimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-12-6-7-16-19-13(11-20(16)10-12)8-9-21-17(22)14-4-2-3-5-15(14)18(21)23/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCMVENTKYZTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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